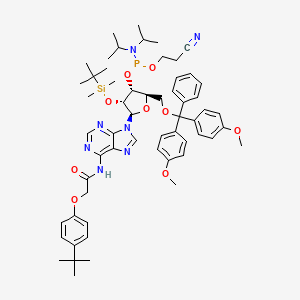

![molecular formula C6H12O6 B583990 D-[1-13C]塔格糖 CAS No. 478506-42-2](/img/structure/B583990.png)

D-[1-13C]塔格糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

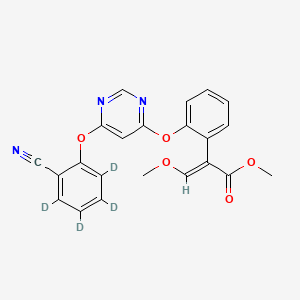

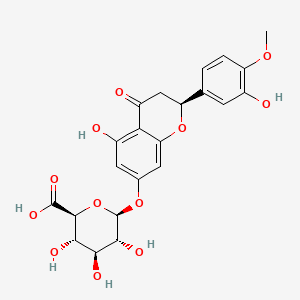

D-[1-13C]Tagatose: is a rare, naturally occurring monosaccharide that is an epimer of D-fructose at the C-4 position. It is a ketohexose with the molecular formula C6H12O6. D-[1-13C]Tagatose is a low-calorie sweetener with approximately 92% of the sweetness of sucrose but only one-third of the calories. It is found in small quantities in dairy products such as cheese, yogurt, and hot cocoa .

科学研究应用

D-[1-13C]Tagatose has a wide range of scientific research applications:

作用机制

Target of Action

D-[1-13C]Tagatose primarily targets enzymes involved in sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play a crucial role in the metabolism of sugars, which are essential for the growth and development of various organisms .

Mode of Action

D-[1-13C]Tagatose interacts with its targets by inhibiting their activity. It negatively affects the growth of certain organisms by inhibiting key enzymes of sugar metabolism . For instance, it inhibits β-glucosidase in Phytophthora infestans, and fructokinase and phosphomannose isomerase in Hyaloperonospora arabidopsidis .

Biochemical Pathways

The inhibition of these enzymes by D-[1-13C]Tagatose affects the metabolic pathways of sugars. The steps in the metabolism of tagatose are identical to those for fructose, but tagatose is incompletely absorbed . Only 15-20 percent of tagatose is absorbed in the small intestine . The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids .

Pharmacokinetics

In terms of ADME properties, only 15-20 percent of tagatose is absorbed in the small intestine . The unabsorbed tagatose is fermented in the colon by indigenous microflora . This incomplete absorption suggests that tagatose may act by attenuating glucose absorption in the intestine .

Result of Action

The molecular and cellular effects of D-[1-13C]Tagatose’s action include a reduction in cellular oxidative stress and an inhibition of the growth of certain bacteria by affecting glycolysis and its downstream metabolism . It also has the potential to improve the lipid profile, constituting an alternative for diabetes mellitus and obesity .

Action Environment

The action of D-[1-13C]Tagatose can be influenced by environmental factors. For instance, its inhibitory effects are reversible, and the growth of certain organisms, such as P. infestans, can be restored in the absence of D-tagatose . This suggests that the presence and concentration of D-tagatose in the environment can directly influence its efficacy.

生化分析

Biochemical Properties

D-[1-13C]Tagatose is recognized by the enzyme D-tagatose 3-epimerase from Sinorhizobium sp., which catalyzes the conversion of D-tagatose to D-sorbose . It also recognizes D-fructose as a substrate for D-allulose production .

Cellular Effects

As a low-calorie sugar, it may influence cell function by providing a source of energy that is less readily metabolized than other sugars .

Molecular Mechanism

The molecular mechanism of D-[1-13C]Tagatose involves its interaction with the enzyme D-tagatose 3-epimerase . This enzyme catalyzes the conversion of D-tagatose to D-sorbose, and also recognizes D-fructose as a substrate for D-allulose production .

Metabolic Pathways

D-[1-13C]Tagatose is involved in the metabolic pathway catalyzed by D-tagatose 3-epimerase . This enzyme converts D-tagatose to D-sorbose and also recognizes D-fructose as a substrate for D-allulose production .

准备方法

Synthetic Routes and Reaction Conditions: D-[1-13C]Tagatose can be synthesized from D-galactose through a biocatalytic isomerization process. This process involves the use of enzymes such as L-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions . The reaction typically occurs at a pH range of 2-7 and a temperature of around 134°C .

Industrial Production Methods: Industrial production of D-[1-13C]Tagatose involves the use of biocatalysts, including whole cells and isolated enzymes, to achieve high efficiency and environmental friendliness. The biocatalytic process minimizes by-products and pollution, making it a preferred method over traditional chemical synthesis . Additionally, spray-drying techniques have been developed to produce D-tagatose in a more cost-effective manner .

化学反应分析

Types of Reactions: D-[1-13C]Tagatose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Oxidation: D-[1-13C]Tagatose can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reduction of D-[1-13C]Tagatose can be achieved using reducing agents like sodium borohydride.

Isomerization: The isomerization of D-galactose to D-[1-13C]Tagatose is catalyzed by L-arabinose isomerase under mild conditions.

Major Products:

Oxidation: Oxidation of D-[1-13C]Tagatose can produce D-tagatose-1-phosphate.

Reduction: Reduction can yield sugar alcohols such as D-tagatitol.

Isomerization: The primary product of isomerization is D-[1-13C]Tagatose itself.

相似化合物的比较

D-[1-13C]Tagatose is unique compared to other similar compounds due to its low-calorie content and health benefits. Similar compounds include:

D-fructose: An isomer of D-tagatose with similar sweetness but higher caloric content.

D-galactose: The precursor for the synthesis of D-tagatose.

D-glucose: A common monosaccharide with higher caloric content and different metabolic effects.

D-[1-13C]Tagatose stands out due to its low-calorie nature and potential health benefits, making it a valuable alternative to traditional sugars .

属性

IUPAC Name |

(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-HMWKXFOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

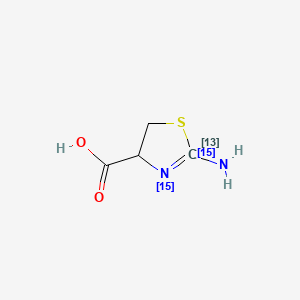

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)

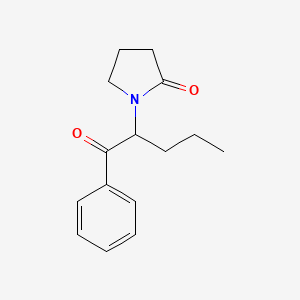

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)